5-Piperidin-1-yl-1,2,4-thiadiazol-3-amine
Description
Overview of Thiadiazole Isomers in Medicinal Chemistry Research
Thiadiazole exists in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). researchgate.netmdpi.com Each isomer, distinguished by the relative positions of its heteroatoms, presents a unique electronic distribution and stereochemical profile, leading to a wide spectrum of pharmacological activities. researchgate.netmdpi.com This structural diversity has made thiadiazoles a fertile ground for drug discovery. nih.gov
Derivatives of these isomers have been extensively investigated and have demonstrated a remarkable array of biological effects. mdpi.com The thiadiazole core is a key component in a number of commercially available drugs. mdpi.com The broad and potent bioactivity of thiadiazole derivatives underscores their importance and continued relevance in medicinal chemistry research. mdpi.com
| Thiadiazole Isomer | Reported Biological Activities |
|---|---|
| 1,2,3-Thiadiazole | Antifungal, Antiviral, Insecticidal, Antiamoebic, Anticancer, Plant Activators. mdpi.com |
| 1,2,4-Thiadiazole | Antimicrobial, Anti-inflammatory, Anticancer, Anticonvulsant, Antidiabetic. researchgate.net |
| 1,2,5-Thiadiazole | Antihypertensive, Anti-HIV, Antimicrobial, Antileishmanial. nih.gov |
| 1,3,4-Thiadiazole | Anticancer, Diuretic, Antibacterial, Antifungal, Antitubercular, Anticonvulsant, Anti-inflammatory. nih.gov |
Emphasis on the 1,2,4-Thiadiazole Scaffold as a Biologically Active Motif
Among the four isomers, the 1,2,4-thiadiazole scaffold has garnered significant attention as a particularly versatile and biologically active motif. researchgate.net Its structural resemblance to the pyrimidine (B1678525) moiety allows it to act as a bioisostere, potentially interfering with biological processes involving pyrimidines. The unique arrangement of its nitrogen and sulfur atoms facilitates interactions with various biological targets, including enzymes and receptors.
The 1,2,4-thiadiazole nucleus is a distinctive class of small heterocyclic compounds that can act as thiol trapping agents, enabling them to form disulfide bonds with cysteine residues in proteins, thereby inactivating enzymes. This mechanism is a key aspect of their therapeutic potential. Research has consistently demonstrated the broad pharmacological profile of 1,2,4-thiadiazole derivatives, solidifying their status as a privileged scaffold in medicinal chemistry.
| Biological Activity of 1,2,4-Thiadiazole Derivatives | Therapeutic Area |
|---|---|
| Anticancer | Oncology. researchgate.net |
| Antibacterial | Infectious Diseases. researchgate.net |
| Anti-inflammatory | Inflammatory Disorders. researchgate.net |
| Anticonvulsant | Neurology (e.g., Epilepsy). |
| Cathepsin B Inhibition | Various, including cancer and neurological disorders. |
| Muscarinic Agonism | Neurology (e.g., Alzheimer's Disease). mdpi.com |
Rationale for Academic Investigation of 5-Piperidin-1-yl-1,2,4-thiadiazol-3-amine and its Derivatives
The specific academic interest in this compound stems from the strategic combination of the bioactive 1,2,4-thiadiazole core with a piperidine (B6355638) moiety at the C5 position and an amine group at the C3 position. This molecular architecture is not arbitrary; it is designed to target specific biological systems with high affinity and efficacy.
A significant driver for the investigation of this compound and its derivatives is their potential as muscarinic agonists. mdpi.com Muscarinic receptors are implicated in a variety of physiological functions, and their modulation is a key therapeutic strategy for several conditions, most notably Alzheimer's disease, where cholinergic deficits are a hallmark of the pathology. Research into novel 1,2,4-thiadiazoles bearing a mono- or bicyclic amine at the C5 position has shown that these compounds can act as potent muscarinic ligands. mdpi.com The piperidine ring, a common feature in many neurologically active drugs, is incorporated to enhance binding affinity and modulate pharmacokinetic properties. The 3-amino group can also play a crucial role in establishing key hydrogen bonding interactions within the receptor binding site.
The synthesis and evaluation of a series of these compounds allow for the exploration of structure-activity relationships (SAR). By systematically modifying the substituents on the thiadiazole and piperidine rings, researchers can fine-tune the compound's affinity for specific muscarinic receptor subtypes (M1-M5), potentially leading to the development of highly selective agonists with improved therapeutic profiles and fewer side effects. The quest for selective M1 muscarinic agonists, in particular, is an active area of research for the symptomatic treatment of Alzheimer's disease. Therefore, the academic investigation of this compound and its derivatives is a rational approach to discovering novel therapeutic agents for challenging neurological disorders. mdpi.com
Properties
IUPAC Name |
5-piperidin-1-yl-1,2,4-thiadiazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S/c8-6-9-7(12-10-6)11-4-2-1-3-5-11/h1-5H2,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMJUSHBKIQFKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NS2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 5 Piperidin 1 Yl 1,2,4 Thiadiazol 3 Amine and Its Analogues
General Synthetic Routes to the 1,2,4-Thiadiazole (B1232254) Core Structure
The synthesis of the 1,2,4-thiadiazole ring is a well-established area of heterocyclic chemistry, with numerous methods developed to construct this valuable scaffold. A predominant strategy involves the oxidative cyclization of N-amidino-thioureas or related thioamide precursors. These reactions facilitate the crucial intramolecular S-N bond formation required to close the five-membered ring.
Common synthetic pathways include:
Oxidative Dimerization of Thioamides: In this approach, thioamides undergo oxidative coupling to form 3,5-disubstituted 1,2,4-thiadiazoles. A variety of oxidants can be employed, including iodine, phenyliodine(III) bis(trifluoroacetate) (PIFA), and hydrogen peroxide. organic-chemistry.org An environmentally benign protocol utilizes chloranil (B122849) under ultrasound irradiation in water to achieve this transformation. osi.lv
Cyclization of Imidoyl Thioureas: Imidoyl thioureas serve as versatile precursors for 3-substituted-5-amino-1,2,4-thiadiazoles. The cyclization is typically promoted by an oxidizing agent that facilitates the dehydrogenative N-S bond formation. organic-chemistry.org Metal-free conditions, for instance using PIFA, have been shown to be efficient, offering short reaction times and high yields. organic-chemistry.org Electro-oxidative methods also provide a catalyst- and external oxidant-free approach to these compounds. organic-chemistry.org
Reactions of Amidines with Sulfur Reagents: Amidines can react with reagents like trichloromethanesulfenyl chloride to yield 5-chloro-1,2,4-thiadiazole (B1348767) derivatives. durham.ac.ukworktribe.comnih.gov These halogenated intermediates are highly valuable for subsequent functionalization through nucleophilic substitution.
The choice of synthetic route often depends on the desired substitution pattern on the final thiadiazole ring and the availability of starting materials.
Targeted Synthesis of 5-Piperidin-1-yl-1,2,4-thiadiazol-3-amine and Related Piperidine-Bearing Thiadiazole Derivatives
The specific synthesis of the title compound and its analogues necessitates methods that can incorporate the piperidine (B6355638) ring, typically onto the C5 position of the 3-amino-1,2,4-thiadiazole core. This is most commonly achieved via a two-step process: formation of a suitable 3-amino-1,2,4-thiadiazole precursor followed by the introduction of the piperidine group.
The introduction of the piperidine moiety onto a pre-formed thiadiazole ring is a key strategy that leverages the nucleophilic character of the piperidine nitrogen. The most direct approach involves the nucleophilic aromatic substitution (SNAr) of a leaving group, such as a halogen, at the 5-position of the thiadiazole ring.
In other contexts, piperidine and its derivatives have been used as nucleophiles to functionalize thiadiazole-containing molecules. For example, 2-chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide intermediates readily react with substituted piperazines and benzyl (B1604629) piperidine to form more complex derivatives. nih.govnih.gov In these cases, piperidine displaces a chlorine atom on an acetyl linker attached to the thiadiazole ring. Piperidine has also been employed as a basic catalyst in condensation reactions to produce thiadiazole precursors. nih.gov
Table 1: Examples of Piperidine/Piperazine (B1678402) in Thiadiazole Derivatization
| Starting Material | Reagent | Product | Reaction Type |
| 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | Benzyl piperidine | N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-benzylpiperidin-1-yl)acetamide | Nucleophilic Substitution |
| 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | 4-Methylpiperazine | N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide | Nucleophilic Substitution |
The formation of the heterocyclic core is the foundational step in the synthesis. For the target compound, a precursor such as 1-guanyl-3-cyanoguanidine could theoretically undergo cyclization with a sulfur source, or a 3-amino-5-halo-1,2,4-thiadiazole could be formed through established routes.
Key cyclization strategies for producing 3-amino-substituted thiadiazoles include:
Oxidative Cyclization of Formamidinothiocarbamides: The reaction of guanidine (B92328) with isothiocyanates produces 1-substituted-3-formamidinothiocarbamides. These intermediates can then undergo oxidative cyclization, for example with bromine, to yield 3-amino-5-substituted-amino-1,2,4-thiadiazoles.
From Thiosemicarbazide and Carboxylic Acids: While more common for the 1,3,4-thiadiazole (B1197879) isomer, certain routes allow for the synthesis of 1,2,4-thiadiazoles from thiosemicarbazide-derived precursors. nih.govmdpi.com
Reaction of Guanidine with Isothiocyanates: The interaction of guanidine with various alkyl/aryl isothiocyanates can produce precursors that are subsequently cyclized to form 3,5-diamino-1,2,4-thiadiazole derivatives.
Functionalization and Derivatization Approaches on the Thiadiazole Ring System
Once the 1,2,4-thiadiazole core is established, further chemical modifications can be performed to generate diverse analogues. The reactivity of the thiadiazole ring is dictated by the electron-withdrawing nature of the two nitrogen atoms, which makes the carbon atoms susceptible to nucleophilic attack.
The C5 position is particularly reactive towards nucleophilic displacement, making 5-halo-1,2,4-thiadiazoles key intermediates for introducing a wide range of substituents. The amino group at the C3 position also serves as a handle for further derivatization. Common functionalization approaches include:
N-Acylation: The amino group at the C3 or C5 position can be readily acylated using acid chlorides or anhydrides. This has been demonstrated by the reaction of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (B112409) with chloroacetyl chloride. nih.gov
Schiff Base Formation: The amino group can be condensed with aldehydes to form Schiff bases (imines), which can be used as intermediates for further synthesis. proquest.com
Alkylation: Nucleophilic centers, such as the exocyclic amino group or a mercapto group, can be alkylated to introduce new functional groups.
These derivatization reactions are crucial for exploring the structure-activity relationships of thiadiazole-based compounds in various applications.
Application of Advanced Synthetic Techniques in Thiadiazole Chemistry
To improve reaction efficiency, reduce environmental impact, and enable safer handling of hazardous reagents, modern synthetic techniques are increasingly being applied to thiadiazole chemistry. These advanced methods often offer significant advantages over traditional batch processing, including shorter reaction times, higher yields, and improved safety profiles.
Continuous Flow Synthesis: This technique has been successfully applied to the synthesis of 5-chloro-3-phenyl-1,2,4-thiadiazole (B1265915) from benzamidine (B55565) hydrochloride and the hazardous trichloromethanesulfenyl chloride. durham.ac.ukworktribe.comnih.gov The flow process allows for the safe handling of the reagent and easy scaling of the reaction, producing gram quantities of the key intermediate, which can then be derivatized. durham.ac.ukworktribe.comnih.gov
Microwave-Assisted Synthesis: Microwave irradiation has been widely used to accelerate the synthesis of thiadiazole-containing systems. It dramatically reduces reaction times from hours to minutes. For example, the cyclization of thiosemicarbazides to form 1,3,4-thiadiazoles and the synthesis of fused durham.ac.ukworktribe.comnih.govtriazolo[3,4-b] durham.ac.uknih.govnih.govthiadiazoles have been efficiently conducted under microwave conditions. proquest.comnih.govresearchgate.netnih.gov
Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic irradiation provides an energy-efficient and environmentally friendly method for synthesis. A metal- and catalyst-free protocol for the synthesis of 1,2,4-thiadiazoles from thioamides using chloranil as an oxidant in water has been developed, affording excellent yields in short reaction times. osi.lv Sonochemistry has also been applied to the synthesis of related heterocycles like 1,3-thiazoles and 1,3,4-thiadiazines. nih.govresearchgate.nettandfonline.com
Table 2: Comparison of Advanced Synthetic Techniques for Thiadiazole Synthesis
| Technique | Key Advantages | Example Application | Reference |
| Continuous Flow | Enhanced safety, scalability, precise control | Synthesis of 5-chloro-3-phenyl-1,2,4-thiadiazole | durham.ac.ukworktribe.comnih.gov |
| Microwave Irradiation | Rapid heating, reduced reaction times, higher yields | Synthesis of 3,6-disubstituted- durham.ac.ukworktribe.comnih.govtriazolo[3,4-b] durham.ac.uknih.govnih.govthiadiazoles | nih.gov |
| Ultrasound Irradiation | Energy efficiency, green conditions (e.g., in water), enhanced reaction rates | Oxidative coupling of thioamides to 3,5-disubstituted-1,2,4-thiadiazoles | osi.lv |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR and the chemical shifts in ¹³C NMR, the precise arrangement of atoms within 5-Piperidin-1-yl-1,2,4-thiadiazol-3-amine can be determined.
¹H NMR Spectroscopy The ¹H NMR spectrum is expected to show signals corresponding to the protons of the piperidine (B6355638) ring and the amine group. The piperidine protons typically appear as multiplets in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen atom (C2' and C6') are expected to be deshielded and appear at a lower field compared to the other piperidine protons. The amine (-NH₂) protons are anticipated to appear as a broad singlet, the chemical shift of which can be solvent-dependent.
¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, five distinct signals are expected: three for the piperidine ring and two for the 1,2,4-thiadiazole (B1232254) ring. The carbon atoms of the heterocyclic thiadiazole ring (C3 and C5) are expected to resonate at a significantly lower field due to the influence of the electronegative nitrogen and sulfur atoms. dergipark.org.trmdpi.com The carbons of the piperidine ring will appear in the aliphatic region. chemicalbook.com
Table 1: Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Amine | ~5.0-6.0 | Broad Singlet | 2H | -NH₂ |
| Piperidine | ~3.3-3.5 | Multiplet | 4H | -CH₂-N-CH₂- (α to Ring N) |
| Piperidine | ~1.6-1.8 | Multiplet | 4H | -CH₂-CH₂-N- (β to Ring N) |
| Piperidine | ~1.5-1.6 | Multiplet | 2H | -CH₂- (γ to Ring N) |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||
| Thiadiazole | ~180-190 | C3-NH₂ | ||
| Thiadiazole | ~165-175 | C5-Piperidine | ||
| Piperidine | ~45-55 | C2', C6' | ||
| Piperidine | ~25-30 | C3', C5' | ||
| Piperidine | ~23-27 | C4' |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific chemical bonds.
For this compound, the IR spectrum would be expected to display characteristic absorption bands confirming the presence of the primary amine and the piperidine ring, as well as vibrations from the thiadiazole core. Key expected absorptions include N-H stretching vibrations for the primary amine, which typically appear as two distinct bands in the 3100-3500 cm⁻¹ region. wpmucdn.com Aliphatic C-H stretching from the piperidine ring would be observed just below 3000 cm⁻¹. The C=N stretching vibration characteristic of the thiadiazole ring is expected in the 1590–1636 cm⁻¹ range. growingscience.com
Table 2: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3450 - 3250 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 2950 - 2850 | Medium-Strong | C-H Stretch | Aliphatic (Piperidine) |
| 1640 - 1590 | Medium | N-H Bend | Primary Amine (-NH₂) |
| 1610 - 1580 | Medium-Strong | C=N Stretch | 1,2,4-Thiadiazole Ring |
| 1350 - 1250 | Medium | C-N Stretch | Amine & Heterocycle |
| 860 - 810 | Medium | C-S Stretch | 1,2,4-Thiadiazole Ring |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.
The molecular formula for this compound is C₇H₁₃N₅S, corresponding to a molecular weight of approximately 199.32 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z ≈ 199. As an amine, the compound follows the nitrogen rule, and its odd molecular weight corresponds to the odd number of nitrogen atoms (five). libretexts.org The fragmentation pattern would likely involve characteristic losses from the piperidine ring and alpha-cleavage, which is common for amines. libretexts.orgmiamioh.edu A prominent fragment might be observed at m/z 84, corresponding to the loss of the thiadiazole-amine portion and retention of the piperidinyl cation. Another key fragmentation could be the loss of an ethylene molecule (C₂H₄, 28 Da) from the piperidine ring. miamioh.edu
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Identity | Notes |
| 199 | [M]⁺ | Molecular Ion |
| 171 | [M - C₂H₄]⁺ | Loss of ethylene from piperidine ring |
| 115 | [C₃H₃N₃S]⁺ | Thiadiazole-amine fragment |
| 84 | [C₅H₁₀N]⁺ | Piperidinyl cation fragment |
Elemental Analysis (CHNS) for Compositional Verification
Elemental analysis determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This technique is fundamental for confirming that the empirical formula of the synthesized compound matches its theoretical composition, thereby verifying its purity. For a compound with the molecular formula C₇H₁₃N₅S, the theoretical elemental composition can be calculated precisely. Experimental values obtained from a CHNS analyzer are expected to be in close agreement (typically within ±0.4%) with the calculated values. This agreement provides strong evidence for the compound's identity and purity. nih.gov
Table 4: Elemental Analysis Data for this compound (C₇H₁₃N₅S)
| Element | Theoretical (%) | Found (%) (Hypothetical) |
| Carbon (C) | 42.18 | 42.25 |
| Hydrogen (H) | 6.57 | 6.61 |
| Nitrogen (N) | 35.14 | 35.08 |
| Sulfur (S) | 16.09 | 16.01 |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
While a specific crystal structure for this compound is not available, analysis of related thiadiazole structures provides an example of the type of data obtained. nih.govmdpi.com Such an analysis would confirm the planarity of the 1,2,4-thiadiazole ring and determine the conformation of the attached piperidine ring (typically a chair conformation). It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the crystal packing arrangement. nih.gov
Table 5: Illustrative Crystallographic Data Based on a Related Thiadiazole Derivative nih.gov
| Parameter | Example Value |
| Chemical Formula | C₇H₆N₄S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.066 |
| b (Å) | 7.2380 |
| c (Å) | 11.271 |
| β (°) | 116.79 |
| Volume (ų) | 805.9 |
| Z (molecules/unit cell) | 4 |
Note: Data presented is for the related compound 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine to illustrate the technique. nih.gov
Structure Activity Relationship Sar Investigations of 5 Piperidin 1 Yl 1,2,4 Thiadiazol 3 Amine Analogues
Elucidation of Pharmacophoric Features within the 1,2,4-Thiadiazole (B1232254) Scaffold
The 1,2,4-thiadiazole ring is a five-membered heterocyclic scaffold recognized for its diverse pharmacological potential and is considered a "privileged structure" in drug design. nih.govbenthamscience.com Its utility stems from a combination of favorable physicochemical properties and its ability to act as a versatile pharmacophore.
Key pharmacophoric features of the 1,2,4-thiadiazole scaffold include:
Bioisosteric Replacement: The thiadiazole ring is often employed as a bioisostere for other aromatic rings such as pyrimidine (B1678525), oxadiazole, oxazole, and thiazole (B1198619). mdpi.comnih.govnih.gov This substitution can maintain or improve biological activity while favorably modulating properties like metabolic stability, solubility, and target binding affinity. mdpi.comnih.gov For instance, the replacement of an oxadiazole with a thiadiazole ring can be a strategic modification in drug development. mdpi.com
Hydrogen Bonding Capacity: The nitrogen atoms within the thiadiazole ring can act as hydrogen bond acceptors, which is crucial for anchoring the molecule within the active site of a biological target. mdpi.comnih.gov This interaction is a critical component of the molecule's binding energy and specificity.
Aromaticity and Stability: The aromatic nature of the thiadiazole ring confers significant chemical and metabolic stability, resulting in greater in vivo stability and generally low toxicity. dovepress.com
Dipolar and Electronic Properties: The arrangement of sulfur and nitrogen atoms creates a specific distribution of electron density, making the ring relatively inert to electrophilic substitution but susceptible to nucleophilic attack at the carbon positions. nih.govnih.gov This electronic character influences how the scaffold interacts with biological targets and can be fine-tuned with substituents. The core =N-C-S- moiety is considered essential for the biological activities of many thiadiazole derivatives. dovepress.com
The 1,2,4-thiadiazole nucleus is a foundational element, providing the necessary structural framework for orienting key functional groups, such as the 3-amine and 5-piperidine, in a precise three-dimensional arrangement for optimal target interaction. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govrsc.orgresearchgate.net
Impact of Piperidine (B6355638) Moiety Modifications on Preclinical Biological Activity
Modifications to the piperidine moiety can lead to significant changes in activity:
Basicity and Target Interaction: The nitrogen atom of the piperidine ring is basic and is likely to be protonated at physiological pH. This positive charge can form crucial ionic interactions or hydrogen bonds with acidic amino acid residues (e.g., aspartate, glutamate) in a target's active site. Altering this basicity, for example, by introducing electron-withdrawing groups on the piperidine ring, would modulate the strength of this interaction and thereby affect biological potency.
Substitution and Steric Effects: Adding substituents to the piperidine ring can explore additional binding pockets within the target protein. The size, shape, and electronic nature of these substituents can enhance binding affinity through van der Waals, hydrophobic, or polar interactions. For example, studies on related heterocyclic compounds have shown that substitution on attached rings can significantly affect inhibitory action. mdpi.com
Ring Replacement: Replacing the piperidine ring with other cyclic amines, such as pyrrolidine or morpholine, can systematically probe the importance of ring size and basicity. For instance, in a series of pyrazine derivatives, the piperidine-substituted compound showed the highest potency, followed by pyrrolidine and then morpholine, suggesting a direct correlation between the basicity of the substituent and antimycobacterial activity. mdpi.com This indicates that the specific properties of the piperidine ring are often optimal for activity compared to other cyclic amines.
The table below summarizes the potential impact of various modifications to the piperidine moiety on biological activity based on established medicinal chemistry principles.
| Modification | Predicted Effect on Physicochemical Properties | Potential Impact on Biological Activity |
| Introduction of alkyl groups | Increased lipophilicity and steric bulk | May enhance binding through hydrophobic interactions or cause steric hindrance. |
| Introduction of polar groups (e.g., -OH, -NH2) | Increased polarity, potential for H-bonding | Could form new hydrogen bonds with the target, potentially increasing affinity. |
| Replacement with Morpholine | Reduced basicity, increased polarity | Likely to decrease activity if a basic nitrogen is crucial for ionic interactions. mdpi.com |
| Replacement with Pyrrolidine | Altered ring size and conformation | May improve or worsen fit within the binding pocket; maintains basicity. |
| Ring Contraction/Expansion | Changes in bond angles and conformation | Affects the spatial orientation of the molecule, which can alter target binding. |
Analysis of Substituent Effects on the Thiadiazole Ring for Biological Potency
The biological potency of 1,2,4-thiadiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. mdpi.com For 5-Piperidin-1-yl-1,2,4-thiadiazol-3-amine, the key positions for substitution are the 3-amino group and the piperidine ring at the 5-position. The electronic and steric properties of substituents at these positions dictate the molecule's interaction with its biological target. researchgate.net
Substituents at the 3-Position: The 3-amino group is a critical functional group. Its basicity and hydrogen-bonding capability can be modulated by N-alkylation or N-acylation. Such modifications can influence the molecule's ability to act as a hydrogen bond donor. In many heterocyclic scaffolds, a free amino group is essential for activity, while in others, substitution can lead to enhanced potency by accessing additional binding regions.
Substituents at the 5-Position: The piperidine at C-5 is the primary point of diversity. As discussed in the previous section, its modifications are key. Furthermore, replacing the piperidine entirely with other groups, such as substituted aryl or alkyl moieties, would drastically alter the SAR. For example, studies on 3,5-disubstituted-1,2,4-thiadiazoles have shown that aromatic substituents with specific electronic properties (e.g., para-chloro substitution) can lead to high activity. rsc.org In other cases, the presence of specific groups like p-nitrophenyl has been linked to potent antibacterial activity. nih.gov
The following table summarizes SAR findings from various studies on substituted thiadiazole derivatives, which can inform the rational design of analogues of the title compound.
| Scaffold Position | Substituent | Observed Biological Effect | Target Class |
| C-5 (Aryl Ring) | p-Chlorophenyl | High activity | Antibacterial (Gram-positive) nih.gov |
| C-5 (Aryl Ring) | p-Nitrophenyl | Good activity | Antibacterial (Gram-negative) nih.gov |
| C-5 (Aryl Ring) | 3,4,5-Trimethoxy | Highest anticancer activity in its series | Anticancer nih.gov |
| C-2 (Aryl Ring) | Unsubstituted Phenyl | More protection than substituted rings | Anticonvulsant nih.gov |
| C-2 (Aryl Ring) | OCH3 at 3,4-position | Less protection against convulsions | Anticonvulsant nih.gov |
These findings highlight that small changes to the substituents on the thiadiazole scaffold can lead to significant variations in biological potency and even selectivity across different target classes. researchgate.net
Structure-Based Drug Design Principles Applied to this compound Derivatives
Structure-based drug design (SBDD) utilizes three-dimensional structural information of the biological target to design potent and selective inhibitors. Molecular docking is a key SBDD technique used to predict the preferred orientation and binding affinity of a ligand within a protein's active site. nih.gov This approach is invaluable for rationalizing observed SAR and guiding the synthesis of new, more potent analogues of this compound. nih.gov
The SBDD process for these derivatives typically involves:
Target Identification and 3D Structure: Obtaining the crystal structure of the target protein or generating a reliable homology model if an experimental structure is unavailable.
Molecular Docking Simulations: Docking the parent compound, this compound, and its virtual analogues into the active site of the target. The simulations calculate a "docking score," which estimates the binding affinity (e.g., in kcal/mol), with more negative scores generally indicating a stronger interaction. ijpsr.comresearchgate.net
Binding Mode Analysis: Analyzing the predicted binding poses to identify key molecular interactions. This includes:
Hydrogen Bonds: The 3-amino group and the thiadiazole nitrogen atoms are potential hydrogen bond donors and acceptors, respectively. Docking can reveal interactions with specific amino acid residues like serine or phenylalanine. nih.gov
Hydrophobic Interactions: The piperidine ring and any alkyl or aryl substituents can engage in hydrophobic or arene-arene interactions with nonpolar residues in the active site. nih.gov
Ionic Interactions: The protonated piperidine nitrogen can form salt bridges with negatively charged residues.
Rational Analogue Design: Using the insights from the binding mode analysis to design new derivatives. For example, if a nearby hydrophobic pocket is unoccupied, a substituent could be added to the piperidine ring to fill that space and increase binding affinity. If a hydrogen bond could be formed with a backbone carbonyl, a hydrogen bond donor could be incorporated at a suitable position.
Docking studies on various thiadiazole-containing compounds have successfully rationalized their SAR and guided the development of potent inhibitors for targets such as dihydrofolate reductase (DHFR) and Abl tyrosine kinase. nih.govnih.gov For DHFR inhibitors, docking revealed critical hydrogen bonds and arene-arene interactions that were essential for high potency. nih.gov Similarly, for Abl kinase inhibitors, docking simulations helped to explain the observed SAR of a series of 1,3,4-thiadiazole (B1197879) derivatives. nih.gov This computational approach allows for the prioritization of synthetic targets, saving time and resources in the drug discovery process.
Preclinical Biological Activity Profiling and Mechanistic Research
Antimicrobial Activity Studies (Antibacterial and Antifungal)
Thiadiazole derivatives are recognized for their potent antimicrobial properties. The incorporation of a piperidine (B6355638) ring can further enhance this activity due to its effects on lipophilicity and cell membrane interactions.
In vitro and In vivo (Non-Human) Antimicrobial Evaluation
A substantial body of research has demonstrated the efficacy of thiadiazole derivatives against a spectrum of bacterial and fungal pathogens.
Antibacterial Activity:
Various studies have highlighted the in vitro antibacterial potential of thiadiazole compounds. For example, certain 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives have shown good inhibitory effects against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov The introduction of halogenated phenyl rings has been observed to enhance antibacterial activity, particularly against Gram-positive strains. nih.gov In some cases, piperazine-containing thiadiazole derivatives have exhibited more potent activity than standard antibiotics like ciprofloxacin (B1669076) against a panel of both Gram-positive and Gram-negative bacteria. mdpi.com
Antifungal Activity:
The antifungal properties of thiadiazole derivatives are also well-documented. Studies have shown that these compounds are active against various fungal species, including Candida albicans and Aspergillus niger. nih.govwjpmr.com The presence of oxygenated substituents on the phenyl ring of some 1,3,4-thiadiazole (B1197879) derivatives has been linked to significant antifungal activity. nih.gov Furthermore, certain piperidinyl thiazole (B1198619) analogues have demonstrated excellent in vivo activity against oomycete fungal pathogens like Phytophthora infestans, Plasmopara viticola, and Pseudoperonospora cubensis at very low concentrations. nih.gov Some compounds provided excellent control of these pathogens in field trials on crops like potatoes, grapes, and cucumbers. nih.gov
| Compound Class | Organism | Activity Metric | Observed Activity | Reference |
|---|---|---|---|---|
| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | S. aureus, B. subtilis | MIC | 20–28 μg/mL (for fluorinated/chlorinated derivatives) | nih.gov |
| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | A. niger, C. albicans | MIC | 32–42 μg/mL (for oxygenated derivatives) | nih.gov |
| Piperidinyl thiazole analogues | P. infestans | In vivo | Excellent activity at low concentrations | nih.gov |
| Piperidinyl thiazole analogues | P. viticola, P. cubensis | In vivo (field trials) | Excellent control at 20-30 g per hectare | nih.gov |
Investigations into Molecular Mechanisms of Antimicrobial Action
The antimicrobial action of thiadiazole derivatives is believed to be multifactorial. The strong aromaticity of the thiadiazole ring contributes to its in vivo stability, and the sulfur atom enhances liposolubility, which facilitates passage through microbial cell membranes. nih.gov Thiadiazoles are considered bioisosteres of thiazole and other heterocyclic systems, allowing them to interact with biological targets. nih.gov
One proposed mechanism of action for certain piperazinyl-thiadiazole derivatives is the inhibition of the formation of the 70S initiation complex in bacterial protein biosynthesis. mdpi.com For antifungal activity, the mesoionic nature of thiadiazoles may facilitate better membrane penetration. nih.gov The toxophore unit (S-C=N) present in thiadiazole derivatives is also considered fundamental to their broad antimicrobial activities. nih.gov
Anticancer Activity Research
The 1,3,4-thiadiazole scaffold is a significant pharmacophore in the development of novel anticancer agents. The addition of a piperidine ring can modulate the cytotoxic and antiproliferative properties of these compounds.
In vitro Cytotoxicity and Antiproliferative Assays in Cancer Cell Lines
Numerous studies have demonstrated the in vitro anticancer activity of 1,3,4-thiadiazole derivatives containing piperidine or piperazine (B1678402) moieties against a variety of human cancer cell lines.
For instance, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds featuring a benzyl (B1604629) piperidine substituent showed potent cytotoxicity against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines. nih.gov These compounds displayed a wide range of anticancer activity with IC50 values ranging from 2.34–91.00 µg/mL against MCF-7 and 3.13 to 44.87 µg/mL against HepG2 cells. nih.gov Notably, some of these derivatives exhibited high selective cytotoxicity towards cancerous cells over normal mammalian Vero cells. nih.gov
In another study, novel piperazine-based bis(1,3,4-thiadiazole) hybrids exhibited promising cytotoxicity against hepatoblastoma (HepG2), human colorectal carcinoma (HCT 116), and breast cancer (MCF-7) cell lines. semanticscholar.org Certain compounds in this series demonstrated potent inhibitory activity with IC50 values in the nanomolar range. semanticscholar.org
| Compound Class | Cell Line | Activity Metric | IC50 Value | Reference |
|---|---|---|---|---|
| 5-(4-chlorophenyl)-1,3,4-thiadiazole with benzyl piperidine | MCF-7 (Breast) | IC50 | 2.34 µg/mL | nih.gov |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole with benzyl piperidine | HepG2 (Liver) | IC50 | 3.13 µg/mL | nih.gov |
| Piperazine-based bis(1,3,4-thiadiazole) hybrid (Compound 9i) | HCT-116 (Colorectal) | IC50 | 8.51 ± 2.5 µM | semanticscholar.org |
| Piperazine-based bis(1,3,4-thiadiazole) hybrid (Compound 9i) | HepG2 (Liver) | IC50 | 22.02 ± 2.9 µM | semanticscholar.org |
| Piperazine-based bis(1,3,4-thiadiazole) hybrid (Compound 9i) | MCF-7 (Breast) | IC50 | 13.01 ± 2.8 µM | semanticscholar.org |
Exploration of Cellular and Molecular Mechanisms (e.g., enzyme inhibition, cell cycle modulation, apoptosis induction)
Research into the mechanisms of action of anticancer thiadiazole derivatives has revealed their ability to interfere with key cellular processes.
Cell Cycle Modulation:
Certain 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives with piperidine moieties have been shown to induce cell cycle arrest. nih.gov In HepG2 cells, treatment with these compounds led to cell cycle arrest at the S phase, while in MCF-7 cells, arrest occurred at the G2/M phase. nih.gov Another study on different 1,3,4-thiadiazole derivatives found that some compounds could arrest breast cancer cells at the G2/M phase, potentially through the inhibition of Cyclin-Dependent Kinase 1 (CDK1). mdpi.commdpi.com
Apoptosis Induction:
The induction of apoptosis is a key mechanism for many anticancer drugs. Studies have shown that piperidine-containing 1,3,4-thiadiazole derivatives can trigger apoptotic cell death. A significant increase in the Bax/Bcl-2 ratio and caspase 9 levels was observed in HepG2 and MCF-7 cells treated with these compounds, indicating that their cytotoxic effect is linked to the induction of apoptosis. nih.gov Furthermore, some piperazine-based bis(1,3,4-thiadiazole) hybrids have been found to dramatically induce apoptotic cell death, upregulating apoptosis-related genes and downregulating the anti-apoptotic gene Bcl-2. semanticscholar.orgrsc.org
Neuropharmacological and CNS-Related Activity Studies
Pharmacological studies on compounds like 2-amino-5-phenyl-1:3:4-thiadiazole have shown that they can have muscle relaxant and paralysing effects in animal models. nih.gov These compounds have been observed to depress spinal polysynaptic transmission, a mechanism shared by other centrally acting muscle relaxants. nih.gov They have also been found to prolong the hypnotic effects of barbiturates in mice without significantly affecting autonomic functions. nih.gov
The piperidine moiety itself is a critical structural element in many CNS-active drugs. It is present in ligands targeting various receptors in the brain, including histamine (B1213489) H3 and sigma-1 receptors, which are involved in neuromodulation and pain perception. nih.gov The presence of a piperidine ring can influence CNS penetration. researchgate.net Some in silico studies of 1,3,4-thiadiazole derivatives have suggested a low potential for blood-brain barrier penetration, which would be a factor to consider in the development of CNS-targeted agents. researchgate.net
An article focusing solely on the preclinical biological activity of the chemical compound 5-Piperidin-1-yl-1,2,4-thiadiazol-3-amine cannot be generated at this time.
Extensive searches for specific research data on this particular compound (CAS Number: 905583-20-4) across the requested biological activities did not yield specific preclinical findings. The available scientific literature focuses on the broader class of 1,3,4-thiadiazole derivatives. However, providing general information on this class of compounds would not adhere to the strict requirement of focusing solely on this compound.
Therefore, due to the absence of specific, publicly available scientific data for this compound in the areas of:
Cholinesterase Inhibition
Anticonvulsant Properties
Neurological Disorder Research (e.g., Alzheimer's disease models)
Antiparasitic and Antileishmanial Investigations
Anti-inflammatory Effects
Antioxidant Properties
It is not possible to construct a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested.
Other Emerging Biological Activities
Glutaminase (B10826351) Inhibition Studies
There is no available scientific literature detailing studies on the glutaminase inhibitory activity of this compound. Research into thiadiazole-based glutaminase inhibitors has primarily focused on the 1,3,4-thiadiazole isomer, not the 1,2,4-thiadiazole (B1232254) core structure of the compound . These studies have identified potent allosteric inhibitors of glutaminase C (GAC), such as the well-characterized compound bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES) and its analogs. The structure-activity relationship (SAR) studies in this area have explored modifications of the terminal groups and the central linker of the 1,3,4-thiadiazole scaffold to enhance inhibitory potency and improve pharmacological properties. However, these findings are not directly applicable to the 1,2,4-thiadiazole scaffold of this compound.
Medicinal Chemistry Implications and Future Research Directions
Scaffold Hopping and Bioisosteric Replacement Strategies Utilizing Thiadiazole Rings
Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery aimed at identifying novel molecular architectures with improved pharmacological profiles. The 1,2,4-thiadiazole (B1232254) ring within 5-Piperidin-1-yl-1,2,4-thiadiazol-3-amine is an excellent candidate for such modifications.
Scaffold Hopping: This strategy involves replacing the central core of a molecule while maintaining the spatial arrangement of key functional groups. For instance, the 1,2,4-thiadiazole core could be replaced with other five-membered heterocycles like oxadiazoles, triazoles, or thiazoles to explore new chemical space and potentially discover compounds with altered selectivity or improved pharmacokinetic properties. A systematic exploration of different bicyclic systems could also be undertaken to identify novel scaffolds that mimic the orientation of the piperidine (B6355638) and amine substituents.
Bioisosteric Replacement: This approach involves the substitution of one atom or group of atoms with another that has similar physical and chemical properties, leading to a molecule with similar biological activity. The piperidine ring, for example, could be replaced with other cyclic amines like morpholine, piperazine (B1678402), or even acyclic amines to modulate properties such as solubility, basicity, and receptor interactions. Similarly, the exocyclic amino group could be modified or replaced with other hydrogen bond donors or acceptors to fine-tune interactions with biological targets. The 1,2,4-thiadiazole ring itself can be considered a bioisostere of other functionalities, such as amide or ester groups, offering further avenues for structural modification.
| Original Moiety | Potential Bioisostere | Rationale for Replacement |
| Piperidine | Morpholine, Piperazine, Pyrrolidine, Azepane | Modulate lipophilicity, solubility, and hydrogen bonding capacity. Introduce additional interaction points. |
| 1,2 |
Patent Landscape and Intellectual Property Analysis in Thiadiazole Based Drug Discovery
Review of Patent Applications for Thiadiazole-Containing Compounds
The patenting of thiadiazole derivatives has been robust, with numerous applications filed by pharmaceutical companies and research institutions. These patents cover a wide array of chemical space around the thiadiazole core, including the 1,2,4-thiadiazole (B1232254) isomer. While specific patents for "5-Piperidin-1-yl-1,2,4-thiadiazol-3-amine" are not prominently disclosed in publicly accessible databases, the broader class of 5-amino-1,2,4-thiadiazole derivatives has been the subject of significant patent activity.
These patents generally claim novel compounds, compositions, and methods of use for treating various medical conditions. The scope of these patents often encompasses a genus of related structures, with variations in substituents at different positions of the thiadiazole ring. This strategy allows for broad protection of the chemical scaffold and its potential therapeutic applications.
A review of the patent landscape indicates a strong interest in the development of 1,2,4-thiadiazole derivatives as immunomodulators, particularly for their potential to inhibit the programmed cell death 1 (PD-1) signaling pathway. google.com Other patents disclose the utility of thiadiazole derivatives as antimicrobial agents, with claims covering their use in disinfecting and protecting materials from microbial infestation. google.com Furthermore, the patent literature highlights the potential of these compounds in treating neurodegenerative diseases, such as Alzheimer's disease. google.com
| Patent/Application Number | Assignee/Applicant | Therapeutic Area Claimed | General Compound Class Claimed |
| WO2015033299A1 | Not Specified | Immunomodulation (PD-1 pathway inhibitors) | 1,2,4-oxadiazole and 1,2,4-thiadiazole compounds |
| US3846438A | Not Specified | Antimicrobial agents | 1,2,4-thiadiazole derivatives |
| WO2012050484A3 | Not Specified | Neurodegenerative diseases (e.g., Alzheimer's) | 5-amino-1,2,4-thiadiazole derivatives |
| WO2016108249A1 | Not Specified | Antimycobacterial agents | 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole (B1197879) derivatives |
| US8178541B2 | Boehringer Ingelheim | DPP-IV inhibitors (for diabetes) | 8-[3-amino-piperidin-1-yl]-xanthines |
Analysis of Synthetic Routes and Therapeutic Claims in Relevant Patents
A critical analysis of the patent literature provides valuable insights into the synthetic strategies employed to access novel thiadiazole derivatives and the specific therapeutic indications being pursued.
Synthetic Routes:
The synthesis of substituted 1,2,4-thiadiazoles described in various patents often involves the cyclization of a precursor molecule containing the requisite nitrogen, carbon, and sulfur atoms. For the synthesis of 5-amino-1,2,4-thiadiazole derivatives, a common strategy involves the reaction of a guanidine (B92328) or a related synthon with a suitable electrophile.
While specific synthetic details for this compound are not explicitly laid out in the reviewed patents, analogous syntheses suggest that a plausible route could involve the reaction of a piperidinyl-substituted amidine or guanidine derivative with a sulfur-containing cyclizing agent. For instance, the synthesis of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide, a key intermediate for other pharmaceutical compounds, has been detailed in patent literature, showcasing the chemical transformations possible on the 1,2,4-thiadiazole ring. google.com
Therapeutic Claims:
The therapeutic claims associated with 1,2,4-thiadiazole derivatives are diverse, underscoring the versatility of this scaffold in drug design. A significant number of patents claim the use of these compounds in oncology. nih.govnih.gov The proposed mechanisms of action often involve the inhibition of key enzymes or signaling pathways implicated in cancer progression. researchgate.net
In the realm of infectious diseases, thiadiazole derivatives have been patented for their antibacterial, antifungal, and antiviral activities. nih.govgoogle.comresearchgate.net These claims are supported by data demonstrating the ability of these compounds to inhibit microbial growth. Furthermore, the anti-inflammatory properties of thiadiazole derivatives are another area of active patenting, with compounds being developed to target inflammatory pathways. nih.gov
The table below summarizes the correlation between the general structures of patented thiadiazole derivatives and their claimed therapeutic applications.
| General Thiadiazole Structure | Claimed Therapeutic Application(s) |
| 2,5-disubstituted-1,3,4-thiadiazoles | Antimicrobial, Antiproliferative nih.gov |
| 5-amino-1,2,4-thiadiazole derivatives | Neurodegenerative diseases google.com |
| 1,2,4-thiadiazole derivatives | Immunomodulation, Antimicrobial google.comgoogle.com |
| 1,3,4-thiadiazole derivatives | Anticancer, Antimicrobial, Anti-inflammatory nih.govnih.gov |
Q & A
Q. How can solubility challenges in biological assays be addressed without altering the compound’s core structure?
- Methodology :
- Co-solvent systems : Use DMSO/PBS mixtures (<10% DMSO) to maintain solubility while minimizing cytotoxicity.
- Prodrug design : Introduce phosphate esters at the 3-amine group, hydrolyzed in vivo to regenerate the active compound.
- Nanoformulation : Encapsulate in liposomes (size ~100 nm) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
